N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring substituted with a sulfonamide group, a benzyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Functionalization: The thiophene ring is functionalized with a sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 4-(2-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide share structural similarities and exhibit similar biological activities.
Thiophene Sulfonamides: Other thiophene sulfonamides with different substituents on the thiophene ring also show comparable reactivity and applications.
Uniqueness
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C15H14N2O3S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-11-7-14(20-17-11)13-8-15(21-10-13)22(18,19)16-9-12-5-3-2-4-6-12/h2-8,10,16H,9H2,1H3 |
InChI Key |
SZHMZDXQCNWQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CSC(=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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